4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine
Descripción
Nomenclature and Structural Classification
4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine is a synthetic organic compound belonging to the piperidine class of nitrogen-containing heterocycles. Its systematic name adheres to IUPAC nomenclature, describing a piperidine ring (a six-membered saturated ring with one nitrogen atom) substituted at the 1-position with a 2-nitro-4-(trifluoromethyl)phenyl group and a methyl group at the 4-position. Key structural features include:
| Component | Description |
|---|---|
| Piperidine Core | A saturated six-membered ring containing one nitrogen atom. |
| 2-Nitro-4-(Trifluoromethyl)phenyl Substituent | A benzene ring substituted with nitro and trifluoromethyl groups at positions 2 and 4, respectively. |
| 4-Methyl Group | A methyl group attached to the piperidine nitrogen. |
The compound’s molecular formula is C₁₃H₁₅F₃N₂O₂ , with a molecular weight of 288.27 g/mol . Its SMILES notation, CC1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-], provides a precise representation of the connectivity. Structural analogs include 4-(4-(trifluoromethyl)phenyl)piperidine, which lacks the nitro and methyl substituents.
Historical Context and Discovery
While specific historical records of its synthesis are limited, the compound’s registration in chemical databases dates back to the early 2000s. PubChem entries indicate its creation in 2006, aligning with broader trends in medicinal chemistry targeting piperidine derivatives for drug development. The presence of electron-withdrawing groups (nitro and trifluoromethyl) suggests design strategies aimed at modulating bioactivity, a common approach in contemporary pharmaceutical research.
Registration and Identification Numbers
The compound is indexed across multiple chemical databases with standardized identifiers:
These identifiers facilitate cross-referencing in research and regulatory compliance.
Position in Chemical Taxonomy
This compound is classified as:
- Piperidine Derivative : A subclass of azacyclohexanes, distinguished by the nitrogen atom in the ring.
- Nitroaromatic Compound : Features a nitro group (–NO₂) as an electron-withdrawing substituent.
- Fluorinated Organic Compound : Incorporates a trifluoromethyl group (–CF₃), enhancing lipophilicity.
Its structural complexity places it within the broader category of heterocyclic aromatic amines , a group with diverse applications in pharmacology and materials science.
Propiedades
IUPAC Name |
4-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-9-4-6-17(7-5-9)11-3-2-10(13(14,15)16)8-12(11)18(19)20/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKFZZJFHJXBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650199 | |
| Record name | 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392237-31-9 | |
| Record name | 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Starting Materials and Key Intermediates
- N-protected 3-piperidone derivatives are commonly used as starting materials for piperidine ring functionalization.
- Aryl Grignard reagents bearing the desired substituents (e.g., 2-nitro-4-(trifluoromethyl)phenyl magnesium halide) are employed to introduce the aromatic moiety onto the piperidine ring.
Stepwise Synthetic Route
Based on a representative synthetic route adapted from patent WO2019165981A1 and related literature:
| Step | Reaction Type | Description | Key Reagents/Conditions |
|---|---|---|---|
| (a) | Grignard Reaction | Reaction of N-protected 3-piperidone with aryl magnesium halide to form 3-hydroxy-3-aryl piperidine | N-protected 3-piperidone, aryl magnesium halide, THF, 0-5 °C, N2 atmosphere |
| (b) | Elimination | Alcoholic hydroxyl elimination to form a mixture of unsaturated intermediates | Silicone reagents or acidic/basic elimination conditions |
| (c) | Catalytic Hydrogenation | Hydrogenation of unsaturated intermediates to yield N-protected arylpiperidine | Pd/C catalyst, H2 gas, ethanol, acetic acid, 60 °C |
| (d) | Deprotection | Removal of protecting groups (e.g., BOC, benzyl) to yield racemic arylpiperidine | Acidic or hydrogenolytic conditions |
| (e) | Chiral Resolution (if needed) | Separation of enantiomers using acidic resolving agents | Acidic solvents, crystallization |
Specific Notes on Reagents and Conditions
- Protecting Groups: Commonly used protecting groups include acetyl, propionyl, butyryl, benzenesulfonyl, and BOC anhydride. These protect the nitrogen during Grignard and elimination steps.
- Grignard Reagents: Prepared from aryl bromides or chlorides bearing nitro and trifluoromethyl substituents; typically 2 mol/L solutions in THF or diethyl ether.
- Hydrogenation: Performed under mild pressure (1 atm H2) with palladium on carbon catalyst in ethanol with acetic acid to facilitate reduction.
- Purification: Silica gel chromatography and recrystallization are used to purify intermediates and final products.
Alternative Synthetic Approaches
Nucleophilic Aromatic Substitution (SN2) on Piperidine Derivatives
- Mesylation of hydroxyl groups on N-protected 4-hydroxypiperidine followed by SN2 reaction with substituted phenols (e.g., trifluoromethylphenol derivatives) under basic conditions.
- Limitations include elimination side reactions and lower yields on scale-up.
Mitsunobu Reaction
- Coupling of N-protected 4-hydroxypiperidine with trifluoromethyl-substituted phenols using Mitsunobu conditions.
- Challenges include generation of triphenylphosphine oxide byproduct and moderate conversion rates.
Reduction of Pyridinium Salts
- Synthesis of N-benzyl-4-(trifluoromethoxy)phenoxylpyridinium salts followed by catalytic hydrogenation to tetrahydropyridine intermediates.
- Subsequent acid/base treatment yields the piperidine derivative.
- This method offers improved yield and purity but requires careful control of reduction conditions.
Research Findings and Comparative Analysis
| Method | Yield | Purity | Scalability | Notes |
|---|---|---|---|---|
| Grignard + Elimination + Hydrogenation | High (up to 90%) | High (>95%) | Good | Well-established, versatile, allows chiral resolution |
| SN2 on Mesylated Piperidine | Moderate | Moderate | Limited | Side elimination reactions reduce yield and purity |
| Mitsunobu Coupling | Moderate | Moderate | Limited | Byproduct removal challenging, moderate conversion |
| Pyridinium Salt Reduction | High | High | Good | Requires expensive catalysts, careful impurity control |
Summary Table of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Grignard Addition | Aryl MgBr (2M in THF), N-protected piperidone | 0-5 °C | 1-2 hours | 85-90 | Nitrogen atmosphere required |
| Elimination | Silicone reagent or acid/base | Room temp | 1-3 hours | 80-85 | Forms unsaturated intermediates |
| Hydrogenation | Pd/C, H2 (1 atm), EtOH, AcOH | 60 °C | 2-4 hours | 90+ | Complete reduction |
| Deprotection | Acidic or hydrogenolytic conditions | Room temp | 1-2 hours | 90+ | Removes protecting groups |
| Chiral Resolution | Acidic resolving agents | Variable | Days | Variable | Optional, for enantiomeric purity |
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include amine derivatives, substituted piperidines, and various functionalized aromatic compounds .
Aplicaciones Científicas De Investigación
Chemistry
4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine serves as a building block in organic synthesis. Its structural components allow for the development of more complex molecules, making it valuable in synthetic organic chemistry. Researchers utilize this compound to create derivatives that can exhibit enhanced properties or new functionalities.
Biology
The compound has been investigated for its potential biological activities , particularly:
- Antimicrobial Properties : Studies suggest that derivatives of this compound may possess significant antimicrobial effects, which can be harnessed for developing new antibiotics.
- Anticancer Activity : Preliminary research indicates that it may interact with specific cellular targets, leading to apoptosis in cancer cells. The mechanism involves the bioreduction of the nitro group to form reactive intermediates that can disrupt cellular functions.
Medicine
In the field of medicinal chemistry, this compound is explored as a potential pharmaceutical intermediate . Its unique structure allows it to be modified into various drug candidates aimed at treating diseases such as cancer and bacterial infections. Ongoing research focuses on optimizing its efficacy and reducing potential side effects through structural modifications .
Industry
This compound is also utilized in the production of agrochemicals and other industrial chemicals. Its trifluoromethyl group enhances lipophilicity, improving its ability to penetrate biological membranes, which is particularly useful in developing pesticides and herbicides that require effective absorption in plant systems .
Case Studies
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Electron Effects : The nitro group in the target compound increases electrophilicity compared to analogs with methoxy () or trifluoromethoxy () groups. This could enhance reactivity in substitution reactions or receptor binding.
- Molecular Weight Impact : The target compound’s higher molecular weight (352.33 vs. 230.12–313.30 for analogs) may affect solubility and bioavailability, a critical consideration for drug design .
Actividad Biológica
4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine, with the CAS number 2387560-16-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a piperidine ring substituted with a 2-nitro-4-(trifluoromethyl)phenyl group and a methyl group. The molecular formula is . The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity : Compounds containing nitro groups have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and others. The mechanism often involves apoptosis induction through pathways involving caspase activation and p53 modulation .
- IC50 Values : In vitro studies have reported IC50 values in the micromolar range for related compounds, suggesting that structural modifications can lead to enhanced potency. For example, some derivatives showed IC50 values as low as 0.65 µM against MCF-7 cells .
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : Nitro-containing compounds are known to induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic proteins like p53 .
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit microtubule assembly, leading to cell cycle arrest and subsequent cell death .
- Radical Formation : The nitro group can promote radical formation via bioreduction, leading to oxidative stress in cancer cells .
Study 1: Anticancer Activity Evaluation
In a study focused on a series of nitro-substituted piperidine derivatives, researchers evaluated their cytotoxic effects against several cancer cell lines. The study found that certain derivatives exhibited potent anticancer activity, with notable IC50 values indicating effective inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Apoptosis induction |
| Compound B | A549 | 1.25 | Tubulin inhibition |
| Compound C | HeLa | 2.41 | Oxidative stress |
Study 2: Molecular Docking Studies
Molecular docking studies revealed strong interactions between the compound and key biological targets involved in cancer progression. The trifluoromethyl group was found to enhance binding affinity to target proteins, suggesting a potential for further optimization in drug development.
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data specific to this compound is limited, related compounds have shown promising profiles regarding absorption, distribution, metabolism, and excretion (ADME). The incorporation of fluorine atoms typically improves metabolic stability and bioavailability.
Q & A
Q. What are the validated synthetic routes for 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the piperidine ring and aromatic substitution. A plausible route includes:
Nitration : Introduce the nitro group at the ortho position of a 4-(trifluoromethyl)phenyl precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .
Piperidine Coupling : React the nitro-substituted aryl intermediate with 4-methylpiperidine via nucleophilic aromatic substitution (SNAr) using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity.
- Yield Optimization :
- Temperature Control : Maintain 80–100°C during SNAr to balance reactivity and side-product formation .
- Catalysis : Transition-metal catalysts (e.g., CuI) enhance coupling efficiency in challenging substitutions .
Table 1 : Representative Yield Data for Piperidine Coupling Reactions
| Precursor | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| 2-nitro-4-CF₃-bromobenzene | CuI | DMF | 72 | 98 | |
| 2-nitro-4-CF₃-chlorobenzene | None | DMSO | 58 | 95 |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm regiochemistry of nitro and trifluoromethyl groups. Aromatic protons appear as doublets (J = 8–10 Hz) due to nitro group deshielding .
- ¹⁹F NMR : Single peak near δ -60 ppm for CF₃ group .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₃H₁₄F₃N₂O₂⁺ requires m/z 299.1008) .
- Elemental Analysis : Match calculated vs. experimental C/H/N ratios (e.g., C 52.35%, H 4.72%, N 9.38%) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Density Functional Theory (DFT) : Predict electronic effects of substituents (e.g., nitro vs. methoxy groups) on aromatic ring reactivity .
- Molecular Docking : Simulate interactions with biological targets (e.g., serotonin receptors) by modifying the piperidine’s methyl group or aryl substituents .
- QSAR Models : Corrogate steric/electronic parameters (e.g., logP, polar surface area) with pharmacokinetic properties .
Table 2 : Predicted Binding Affinities of Derivatives (kcal/mol)
| Derivative | Target (5-HT₂A) | ΔG (calc.) | Experimental IC₅₀ (nM) |
|---|---|---|---|
| Parent Compound | -9.2 | 120 | |
| 4-CF₃ → 4-OCH₃ | -8.5 | 450 |
Q. How should researchers address contradictions in spectral or biological activity data?
- Methodological Answer :
- Spectral Discrepancies :
Reproduce Experiments : Verify NMR/HRMS under identical conditions (solvent, temperature) .
Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., de-nitrated analogs) .
- Biological Variability :
- Assay Standardization : Use positive controls (e.g., ketanserin for 5-HT₂A assays) to normalize inter-lab variability .
- Meta-Analysis : Compare datasets across published studies to identify consensus trends vs. outliers .
Q. What strategies optimize solvent and catalyst systems for large-scale synthesis without compromising purity?
- Methodological Answer :
- Green Chemistry Principles : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Flow Chemistry : Continuous reactors minimize side reactions (e.g., nitro group reduction) and improve scalability .
- Catalyst Recycling : Immobilize CuI on mesoporous silica to recover >90% catalyst over 5 cycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
